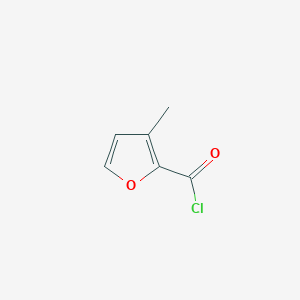

3-Methylfuran-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylfuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNZMRXFMWEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383844 | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22601-06-5 | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylfuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylfuran-2-carbonyl chloride chemical properties

An In-depth Technical Guide to 3-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold

The furan ring system is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold in medicinal chemistry. This compound emerges as a highly valuable and reactive intermediate, providing a direct gateway for incorporating the 3-methyl-2-furoyl group into diverse molecular architectures. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, enabling efficient derivatization through nucleophilic acyl substitution reactions.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis protocols, reactivity, and applications, providing researchers with the technical insights necessary to leverage this potent building block in their synthetic endeavors.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in the laboratory. This compound is a derivative of furan characterized by a methyl group at the 3-position and a carbonyl chloride at the 2-position.

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Methyl-2-furoyl chloride | [4][5] |

| CAS Number | 22601-06-5 | [3][4][6][7][8] |

| Molecular Formula | C₆H₅ClO₂ | [3][4] |

| Molecular Weight | 144.56 g/mol | [3][4][9] |

| Density | ~1.263 g/mL | [9] |

| InChIKey | DFXNZMRXFMWEGQ-UHFFFAOYSA-N | [3][10] |

| SMILES | CC1=C(OC=C1)C(=O)Cl | [3][10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically appearing at a high frequency, around 1750-1800 cm⁻¹ . Additional peaks corresponding to C-O and C=C stretching of the furan ring will also be present.[3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl (CH₃) protons, likely appearing around δ 2.0-2.4 ppm .

-

Two doublets for the furan ring protons (H4 and H5), which would be coupled to each other. These would appear in the aromatic region, typically between δ 6.0-7.8 ppm .

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum will provide key information about the carbon framework. The most downfield signal will be the carbonyl carbon of the acyl chloride, expected around δ 160-170 ppm . The four distinct carbons of the furan ring and the methyl carbon will also be visible at characteristic chemical shifts.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M⁺ and M+2 peaks, which is a definitive characteristic. Common fragmentation patterns would include the loss of the chlorine radical (·Cl) and the entire carbonyl chloride group (·COCl).[3]

PART 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is most reliably achieved via a two-step process starting from a suitable furan precursor. The causality behind this choice is rooted in the high reactivity of the acyl chloride functional group, which necessitates its formation in the final step from a more stable carboxylic acid precursor.

Workflow for Synthesis

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C6H5ClO2 | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound | 22601-06-5 [chemicalbook.com]

- 8. 22601-06-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. This compound [stenutz.eu]

- 10. PubChemLite - this compound (C6H5ClO2) [pubchemlite.lcsb.uni.lu]

3-Methyl-2-furoyl chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-furoyl chloride is a key heterocyclic building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its reactivity, governed by the acyl chloride functional group, allows for the facile introduction of the 3-methyl-2-furoyl moiety into a wide array of molecules. This guide provides a comprehensive overview of the synthesis of 3-methyl-2-furoyl chloride from its corresponding carboxylic acid, an in-depth analysis of the reaction mechanisms, and a detailed protocol for its characterization using modern spectroscopic techniques. The document is intended to equip researchers with the necessary theoretical and practical knowledge for the successful preparation and validation of this important reagent.

Introduction to 3-Methyl-2-furoyl chloride

3-Methyl-2-furoyl chloride, with the molecular formula C₆H₅ClO₂ and a molecular weight of 144.56 g/mol , belongs to the class of acyl chlorides.[1][2] The structure features a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, substituted at the 2-position with a carbonyl chloride group and at the 3-position with a methyl group. This arrangement of functional groups makes it a highly reactive and versatile intermediate. The electron-rich furan ring, combined with the electrophilic acyl chloride, allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules.

Synthesis of 3-Methyl-2-furoyl chloride

The most direct and widely adopted method for the synthesis of 3-methyl-2-furoyl chloride is the conversion of its parent carboxylic acid, 3-methyl-2-furoic acid. This transformation is a cornerstone of organic synthesis, typically achieved by treating the carboxylic acid with a suitable chlorinating agent.

Starting Material: 3-Methyl-2-furoic Acid

The precursor, 3-methyl-2-furoic acid (CAS 4412-96-8), is a white to beige crystalline solid with a melting point of 134-138 °C.[3][4][5] It can be prepared through methods such as the hydrolysis of its corresponding ester, methyl 3-methyl-2-furoate.[6] The purity of the starting carboxylic acid is paramount, as impurities may carry through to the final product or cause undesirable side reactions.

Chlorinating Agents: A Comparative Overview

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is necessary because the hydroxyl group is a poor leaving group, whereas its conversion to an intermediate species by the chlorinating agent makes it an excellent leaving group.[7][8] Two of the most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

| Reagent | Formula | Boiling Point | Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | 76 °C | SO₂(g), HCl(g) | Inexpensive, powerful, byproducts are gaseous and easily removed.[9] |

| Oxalyl Chloride | (COCl)₂ | 63 °C | CO₂(g), CO(g), HCl(g) | Milder conditions, byproducts are gaseous, often used with a catalyst (DMF).[10][11] |

While both reagents are effective, thionyl chloride is frequently chosen for its cost-effectiveness and high reactivity. The reaction proceeds readily, and the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride) simplifies the purification of the desired acyl chloride.[9][12]

Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The mechanism ensures the hydroxyl group is converted into a superior leaving group, facilitating its displacement by a chloride ion.[7][8][12]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a highly reactive acyl chlorosulfite intermediate.[8]

-

Nucleophilic Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product and gaseous HCl.[7][9]

Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.

Detailed Experimental Protocol

This protocol is a standard procedure adapted for the synthesis of 3-methyl-2-furoyl chloride. All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

-

Reagents: To the flask, add 3-methyl-2-furoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane (DCM) can be used.

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a base trap to protect the vacuum pump from corrosive vapors.

-

Purification: The crude 3-methyl-2-furoyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-methyl-2-furoyl chloride is a critical step. A combination of spectroscopic methods provides a self-validating system for quality control.

Caption: Standard workflow for the purification and characterization of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most telling feature in the IR spectrum of 3-methyl-2-furoyl chloride is the carbonyl (C=O) stretching vibration.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹ . This frequency is significantly higher than that of the starting carboxylic acid (~1700 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom.

-

Furan Ring: C-H and C=C stretching vibrations associated with the furan ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm .

-

Two doublets for the two non-equivalent protons on the furan ring, likely in the range of δ 6.5-7.8 ppm . The coupling constants (J-values) between these protons will be characteristic of their positions on the furan ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments:

-

The carbonyl carbon (-C=O) will appear as a downfield signal, typically δ > 160 ppm .

-

Signals for the four carbons of the furan ring.

-

A signal for the methyl carbon (-CH₃) in the aliphatic region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of 3-methyl-2-furoyl chloride (144.56). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 146, with an intensity of about one-third of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways may include the loss of a chlorine radical (M-35) or the loss of the carbonyl group (M-28), leading to characteristic fragment ions.

| Technique | Expected Result | Purpose |

| FT-IR | Strong C=O stretch at ~1750-1800 cm⁻¹ | Confirmation of acyl chloride functional group |

| ¹H NMR | Signals for methyl and furan protons | Structural elucidation and purity assessment |

| ¹³C NMR | Signal for carbonyl carbon (>160 ppm) | Confirmation of carbon skeleton |

| Mass Spec | M⁺ peak at m/z 144, M+2 at m/z 146 | Confirmation of molecular weight and elemental composition |

Safety, Handling, and Storage

3-Methyl-2-furoyl chloride is a corrosive and moisture-sensitive compound.

-

Safety: Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: The compound reacts exothermically with water and other protic solvents (e.g., alcohols, amines) to release corrosive HCl gas. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

The synthesis of 3-methyl-2-furoyl chloride from 3-methyl-2-furoic acid using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. The straightforward reaction conditions and the ease of byproduct removal make it an accessible procedure for most organic chemistry laboratories. Rigorous characterization using a combination of IR, NMR, and Mass Spectrometry is essential to verify the structure and ensure the high purity required for subsequent applications in research and development. Proper adherence to safety and handling protocols is critical when working with this reactive compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-Methylfuran-2-carbonyl chloride | C6H5ClO2 | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-furoic acid | C6H6O3 | CID 78127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-furoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. 3-Methyl-2-furoic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 13. lobachemie.com [lobachemie.com]

Spectroscopic Profile of 3-Methylfuran-2-carbonyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methylfuran-2-carbonyl chloride (CAS No: 22601-06-5), a key intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural elucidation and the causality behind the observed spectral features.

Introduction to this compound

This compound, also known as 3-methyl-2-furoyl chloride, is a substituted furan derivative containing a reactive acyl chloride functional group.[1][2] Its molecular formula is C₆H₅ClO₂, with a molecular weight of approximately 144.56 g/mol .[1][2] The presence of the furan ring, a methyl group, and an acyl chloride moiety gives this molecule distinct spectroscopic characteristics that are instrumental for its identification and quality control. Understanding its spectroscopic signature is paramount for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

To facilitate a comprehensive understanding, this guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, both from available experimental sources and predictive models based on analogous structures.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the furan ring protons, and one in the aliphatic region for the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.4 - 7.6 | Doublet | 1H | H-5 | The proton at the 5-position is adjacent to the oxygen atom and is expected to be the most downfield of the ring protons. It will be split by the H-4 proton. |

| ~6.3 - 6.5 | Doublet | 1H | H-4 | This proton is coupled to the H-5 proton, resulting in a doublet. Its chemical shift is upfield compared to H-5 due to its greater distance from the electron-withdrawing carbonyl group. |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The electron-donating nature of the methyl group and its position on the furan ring influence its chemical shift. |

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl chloride group at the 2-position significantly deshields the adjacent furan ring protons, causing them to resonate at lower field (higher ppm values). The methyl group at the 3-position is electron-donating, which slightly shields the ring protons compared to an unsubstituted furan ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~158 - 162 | C=O (Carbonyl) | The carbonyl carbon of an acyl chloride is highly deshielded and appears at a very low field. |

| ~145 - 150 | C-5 | This furan ring carbon, adjacent to the oxygen, is expected to be downfield. |

| ~140 - 145 | C-2 | The carbon atom attached to the carbonyl chloride group will be significantly downfield. |

| ~115 - 120 | C-3 | The carbon atom bearing the methyl group will be upfield relative to the other substituted ring carbon. |

| ~110 - 115 | C-4 | This is the other unsubstituted furan ring carbon. |

| ~10 - 15 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges for similar functional groups and substitution patterns on furan rings. For instance, the carbonyl carbon of acyl chlorides typically resonates in the 160-185 ppm range. The positions of the furan ring carbons are influenced by the competing electronic effects of the electron-withdrawing acyl chloride and the electron-donating methyl group.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Due to the reactivity of the acyl chloride, the sample must be handled in a dry, inert atmosphere (e.g., a glove box).

-

Use a dry, deuterated solvent that is inert to the acyl chloride, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

-

Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) should be used for chemical shift referencing.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) should be used for chemical shift referencing.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the furan ring. Experimental data is available from the PubChem database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~1750 - 1780 | Strong | C=O | Stretching |

| ~3100 - 3150 | Medium | C-H (furan) | Stretching |

| ~2850 - 3000 | Weak-Medium | C-H (methyl) | Stretching |

| ~1500 - 1600 | Medium-Strong | C=C (furan) | Stretching |

| ~1000 - 1300 | Medium-Strong | C-O-C (furan) | Asymmetric Stretching |

| ~700 - 900 | Strong | C-Cl | Stretching |

Interpretation of the IR Spectrum: The most prominent feature in the IR spectrum is the very strong absorption band in the region of 1750-1780 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. The exact position of this band is sensitive to the electronic environment; conjugation with the furan ring slightly lowers this frequency compared to a saturated acyl chloride. The C-H stretching vibrations of the furan ring appear above 3100 cm⁻¹, while the methyl C-H stretches are observed below 3000 cm⁻¹. The stretching vibrations of the C=C and C-O-C bonds within the furan ring give rise to a series of bands in the fingerprint region. The C-Cl stretch is expected to appear as a strong band in the lower frequency region of the spectrum.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid samples like this compound with minimal sample preparation.[3][4][5][6][7]

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

After the measurement, carefully clean the ATR crystal with a suitable dry, inert solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

-

Trustworthiness of the Protocol: This standard ATR protocol ensures reproducible results. The use of a diamond ATR crystal is recommended due to its chemical inertness and durability, which is important when handling a reactive compound like an acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. GC-MS data is available from the PubChem database.[1]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment | Interpretation |

| 144/146 | Moderate | [C₆H₅ClO₂]⁺˙ | Molecular ion peak (M⁺˙). The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. |

| 111 | High | [C₆H₅O₂]⁺ | Loss of a chlorine radical from the molecular ion, forming the 3-methyl-2-furoyl cation. This is often a major fragmentation pathway for acyl chlorides. |

| 81 | Moderate | [C₅H₅O]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 111 fragment. |

| 82 | Moderate | [C₅H₆O]⁺˙ | Likely formed through a rearrangement process involving the loss of the COCl radical and the gain of a hydrogen atom, corresponding to the 3-methylfuran radical cation. |

Expertise in Spectral Interpretation: The fragmentation pattern is dominated by the cleavage of the weakest bonds and the formation of stable fragments. The C-Cl bond is relatively weak, leading to the prominent peak at m/z 111. The subsequent loss of a neutral CO molecule is a common fragmentation pathway for acylium ions. The presence of the m/z 82 peak, corresponding to the 3-methylfuran radical cation, further confirms the core structure of the molecule.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, inert solvent such as dichloromethane or diethyl ether.

-

-

GC Parameters:

-

GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Self-Validating System: This protocol includes standard conditions for the analysis of semi-volatile organic compounds. The resulting chromatogram should show a single major peak corresponding to this compound, and the mass spectrum of this peak should be consistent with the predicted fragmentation pattern. Any significant impurity peaks can be identified by their respective mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The predicted NMR data, in conjunction with the experimental IR and MS data, offer a robust framework for confirming the structure and purity of this important synthetic intermediate. The detailed experimental protocols provide a reliable starting point for researchers to obtain high-quality spectroscopic data in their own laboratories. Adherence to these analytical methodologies will ensure the integrity and reproducibility of experimental results in the fields of chemical synthesis and drug development.

References

- 1. This compound [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. agilent.com [agilent.com]

- 4. edinst.com [edinst.com]

- 5. jascoinc.com [jascoinc.com]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. osti.gov [osti.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 11. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

Reactivity of 3-Methylfuran-2-carbonyl chloride with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-Methylfuran-2-carbonyl chloride with Nucleophiles

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the highly electrophilic acyl chloride functional group, making it a prime substrate for nucleophilic acyl substitution reactions. This guide provides a comprehensive technical overview of its reactions with common classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the practical considerations necessary for successful synthesis and application.

Introduction: The Chemical Profile of this compound

This compound, also known as 3-methyl-2-furoyl chloride, is a derivative of furan, an aromatic five-membered heterocycle.[1] The molecule's reactivity is centered on the carbonyl carbon of the acyl chloride group. This carbon is rendered highly electrophilic due to the strong inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2] This high degree of positive charge polarization makes it an excellent target for attack by a wide array of nucleophiles.

The furan ring itself, being an electron-rich aromatic system, influences the electronic environment of the carbonyl group. However, for most nucleophilic attacks, the reaction proceeds via a standard nucleophilic acyl substitution pathway at the carbonyl carbon, with the chloride ion serving as an excellent leaving group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22601-06-5 | [1][3][4] |

| Molecular Formula | C₆H₅ClO₂ | [1][3][5] |

| Molecular Weight | 144.56 g/mol | [1][3][4] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

| SMILES | CC1=C(OC=C1)C(=O)Cl | [3][5] |

| InChIKey | DFXNZMRXFMWEGQ-UHFFFAOYSA-N | [3][4][5] |

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with most nucleophiles (Nu-H) follow a well-established two-step addition-elimination mechanism.[2]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This is typically the rate-determining step.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

This sequence results in the net substitution of the chloride with the incoming nucleophile.

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Nitrogen Nucleophiles: Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and highly efficient method for synthesizing the corresponding 3-methylfuran-2-carboxamides.[6][] This reaction is fundamental in drug discovery, as the amide bond is a cornerstone of peptide and protein structures.

Causality Behind the Protocol: The reaction is exothermic and generates hydrogen chloride (HCl) as a byproduct.[] This HCl can react with the amine starting material to form an unreactive ammonium salt. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. This "scavenger" base neutralizes the HCl as it is formed, ensuring the amine nucleophile remains available to react with the acyl chloride.

Experimental Protocol: Synthesis of N-benzyl-3-methylfuran-2-carboxamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of benzylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

Caption: Experimental workflow for amide synthesis.

Reactions with Oxygen Nucleophiles: Ester & Carboxylic Acid Formation

Esterification

Reacting this compound with an alcohol in the presence of a non-nucleophilic base yields the corresponding ester.[8] The mechanism is analogous to amidation. This reaction is crucial for creating derivatives with altered solubility, stability, or biological activity.

Protocol Considerations: The protocol is very similar to amide synthesis, substituting an alcohol for the amine. Anhydrous conditions are critical to prevent the competing hydrolysis reaction. For less reactive or sterically hindered alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added in small amounts to accelerate the reaction.

Table 2: Representative Reactions with O-Nucleophiles

| Nucleophile | Base | Product | Typical Yield |

| Methanol | Pyridine | Methyl 3-methylfuran-2-carboxylate | >90% |

| tert-Butanol | Triethylamine, DMAP | tert-Butyl 3-methylfuran-2-carboxylate | 75-85% |

| Water | None | 3-Methylfuran-2-carboxylic acid | Quantitative |

Hydrolysis

Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to form the parent carboxylic acid, 3-methylfuran-2-carboxylic acid.[2] While this can be a method for synthesizing the acid, it is more often an undesirable side reaction.

Field Insight: The high reactivity with atmospheric moisture means that this compound should be handled under an inert atmosphere, and all solvents and reagents must be rigorously dried before use to ensure the integrity of the starting material and the success of the desired transformation.

Reactions with Carbon Nucleophiles: Grignard Reagents

The reaction with organometallic reagents, particularly Grignard reagents (R-MgX), provides a powerful method for forming new carbon-carbon bonds. However, the reaction of an acyl chloride with a Grignard reagent is not straightforward.[9]

Mechanism of Double Addition: A Grignard reagent will add to the acyl chloride to form a ketone intermediate.[10] This ketone is also highly reactive towards the Grignard reagent—often more so than the starting acyl chloride.[11] Consequently, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to a tertiary alcohol as the final product after an acidic workup.[9][12][13] It is generally not possible to stop the reaction at the ketone stage using this method.[10]

Caption: Mechanism of double addition of Grignard reagents.

Synthetic Alternative: To synthesize the ketone without over-addition, chemists often turn to less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi). These "softer" nucleophiles react selectively with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation.

Conclusion

This compound is a powerful synthetic intermediate whose chemistry is governed by the principles of nucleophilic acyl substitution. By carefully selecting the nucleophile and controlling the reaction conditions, a diverse range of functional groups can be installed at the 2-position of the 3-methylfuran core. Understanding the nuances of its reactivity—particularly the need for a base in amidation/esterification and the double addition mechanism with Grignard reagents—is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C6H5ClO2 | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. PubChemLite - this compound (C6H5ClO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

3-Methylfuran-2-carbonyl chloride as a building block in organic synthesis

An In-Depth Technical Guide to 3-Methylfuran-2-carbonyl chloride: A Versatile Building Block in Organic Synthesis

Abstract

This compound, a substituted furan derivative, serves as a highly reactive and versatile building block in modern organic synthesis.[1] Its utility stems from the electrophilic nature of the acyl chloride group, which is readily susceptible to nucleophilic attack, combined with the unique electronic and steric properties of the 3-methylfuran scaffold. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis, properties, reactivity, and practical application of this valuable intermediate. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its role in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Introduction: The Strategic Value of the 3-Methylfuran Moiety

The furan ring is a privileged heterocycle in medicinal chemistry and natural products. The strategic placement of a methyl group at the C3 position and a reactive carbonyl chloride at the C2 position of the furan ring endows this compound (also known as 3-Methyl-2-furoyl chloride) with a distinct reactivity profile.[1] The methyl group provides steric hindrance that can influence regioselectivity in subsequent reactions and also modifies the electronic properties of the furan ring. The acyl chloride is a powerful acylating agent, enabling the facile introduction of the 3-methylfuroyl group into a wide array of molecules.

This combination makes it a sought-after precursor for creating novel amides, esters, and ketones, many of which are scaffolds for biologically active compounds and advanced materials.[2]

Synthesis and Physicochemical Properties

The most common and direct route to this compound is the chlorination of its corresponding carboxylic acid, 3-methyl-2-furoic acid.[3][4] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from 3-methyl-2-furoic acid.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 22601-06-5 | [1][5][6] |

| Molecular Formula | C₆H₅ClO₂ | [1][5][7] |

| Molecular Weight | 144.56 g/mol | [1][5][6] |

| Appearance | Liquid (Typical) | N/A |

| Density | ~1.263 g/mL | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=C(OC=C1)C(=O)Cl | [5][7] |

| InChIKey | DFXNZMRXFMWEGQ-UHFFFAOYSA-N | [5][6][7] |

Chemical Reactivity and Mechanistic Considerations

As an acyl chloride, the compound's reactivity is dominated by nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic, readily reacting with a variety of nucleophiles.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the attachment of the 3-methylfuroyl group to aromatic rings.[8][9] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the acyl chloride by forming a complex and generating a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of an aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[10][11]

Diagram 2: General Mechanism of Friedel-Crafts Acylation

Caption: Stepwise mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Amide Bond Formation

The reaction with primary or secondary amines is typically rapid and high-yielding, forming stable 3-methylfuran-2-carboxamides. This is one of the most robust methods for constructing amide bonds. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the carbonyl carbon, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Diagram 3: Mechanism of Amide Formation

Caption: Nucleophilic acyl substitution pathway for amide synthesis.

Esterification

Alcohols and phenols react readily with this compound to form the corresponding esters.[12] Similar to amide synthesis, this reaction is often performed in the presence of a non-nucleophilic base to neutralize the generated HCl.[13][14] This method is particularly effective and avoids the equilibrium limitations of the Fischer esterification of the parent carboxylic acid.[14][15]

Applications in Synthesis and Drug Discovery

The 3-methylfuroyl scaffold is a component of various molecules with interesting biological activities. Its incorporation can modulate properties such as solubility, metabolic stability, and receptor binding affinity. While specific blockbuster drugs containing this exact moiety are not widely publicized, the synthetic routes it enables are fundamental to discovery chemistry. For instance, the acylation reactions described are key steps in building up more complex heterocyclic systems or in attaching the furan unit to a pharmacophore.[16]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3-methyl-2-furoic acid to the title compound using thionyl chloride.

Materials:

-

3-Methyl-2-furoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

-

Charging Flask: Add 3-methyl-2-furoic acid (1.0 eq) to the flask.[17]

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: Removing excess SOCl₂ is crucial as it is volatile and corrosive; co-evaporation with a high-boiling inert solvent like toluene can aid in its complete removal.

-

Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to yield a clear product.

Diagram 4: Experimental Workflow for Acylation

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]

- 5. This compound | C6H5ClO2 | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. PubChemLite - this compound (C6H5ClO2) [pubchemlite.lcsb.uni.lu]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. orgosolver.com [orgosolver.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Ester synthesis by esterification [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. 3-Methyl-2-furoic acid | C6H6O3 | CID 78127 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Strategic Discovery of Novel 3-Methylfuran-2-Carboxamides

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] This guide provides an in-depth technical overview of the synthesis of a promising, yet underexplored, subclass: 3-methylfuran-2-carboxamides. We present a robust and scalable synthetic pathway, beginning with the validated preparation of the key intermediate, 3-methyl-2-furoic acid, and culminating in versatile amide coupling strategies for the generation of diverse compound libraries. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in drug discovery to explore this valuable chemical space.

Introduction: The Rationale for Pursuing 3-Methylfuran-2-Carboxamides

The furan-2-carboxamide moiety is a cornerstone in the design of bioactive molecules. Its rigid structure and hydrogen bonding capabilities make it an effective bioisosteric replacement for other functionalities, often improving pharmacokinetic profiles.[2] Diverse biological activities have been attributed to this class, including antibiofilm properties against pathogens like P. aeruginosa and inhibition of critical cellular targets such as protein kinases.[2][3][4]

The "discovery" of novel derivatives hinges on systematic structural modification. The introduction of a methyl group at the C3 position of the furan ring serves a multi-faceted strategic purpose:

-

Modulation of Electronic Properties: The electron-donating nature of the methyl group can alter the reactivity and binding interactions of the entire scaffold.

-

Steric Influence: The methyl group can enforce a specific conformation upon binding to a biological target, potentially increasing selectivity and potency.

-

Metabolic Blocking: It can prevent metabolic degradation at the C3 position, potentially enhancing the compound's in vivo stability and duration of action.

This guide provides the foundational chemistry required to synthesize and explore a library of novel 3-methylfuran-2-carboxamides, enabling structure-activity relationship (SAR) studies for various therapeutic targets.

Retrosynthetic Analysis and Strategic Pathway

The primary strategic objective is the reliable synthesis of the 3-methyl-2-furoic acid core, which serves as the linchpin for diversification. The subsequent amide bond formation is a well-established transformation, allowing for the introduction of a wide array of amine-containing fragments.

Our retrosynthetic approach disconnects the target carboxamide at the amide bond, identifying 3-methyl-2-furoic acid and a primary or secondary amine as the key precursors. The furoic acid itself can be reliably prepared via saponification of its corresponding methyl ester.

Caption: Retrosynthetic analysis of 3-methylfuran-2-carboxamides.

Synthesis of Key Intermediate: 3-Methyl-2-Furoic Acid

The synthesis of 3-methyl-2-furoic acid is most reliably achieved through the hydrolysis of its methyl ester, a procedure well-documented in the chemical literature, ensuring high yield and purity.[5]

Protocol 1: Saponification of Methyl 3-Methyl-2-Furoate

This protocol is adapted from a trusted procedure published in Organic Syntheses.[5]

Materials:

-

Methyl 3-methyl-2-furoate (1.0 eq)

-

20% Sodium Hydroxide (w/v) aqueous solution

-

Concentrated Hydrochloric Acid (~12 M)

-

Deionized Water

-

Standard reflux apparatus, magnetic stirrer, ice bath, and Büchner funnel filtration setup.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine methyl 3-methyl-2-furoate (e.g., 35.0 g, 0.25 mol) and 20% aqueous sodium hydroxide (80 mL).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 2 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ester spot is consumed.

-

Acidification: After 2 hours, remove the heat source and allow the solution to cool to room temperature. Transfer the flask to an ice-water bath to chill thoroughly.

-

Precipitation: Slowly add concentrated hydrochloric acid (~50 mL) to the cooled, stirring solution. The product, 3-methyl-2-furoic acid, will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with pH paper).

-

Isolation: Stir the resulting slurry vigorously for 5-10 minutes in the ice bath to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with two portions of cold deionized water (~12.5 mL each). Press the solid firmly on the funnel to remove excess water, then transfer to a watch glass to air-dry or dry in a vacuum oven at low heat (<50°C).

Expected Outcome: This procedure typically yields 90-93% of essentially pure 3-methyl-2-furoic acid as a white crystalline solid.[5]

Table 1: Characterization Data for 3-Methyl-2-Furoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [6] |

| Molecular Weight | 126.11 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 134-135 °C | [5] |

| ¹H NMR (CDCl₃) | δ 7.52 (d, 1H), 6.41 (d, 1H), 2.40 (s, 3H) | [7] |

| ¹³C NMR (CDCl₃) | δ 170.2, 150.1, 139.9, 125.3, 112.0, 13.3 | [7] |

Synthesis of Novel 3-Methylfuran-2-Carboxamides via Amide Coupling

With the key carboxylic acid intermediate in hand, a diverse library of amides can be generated. The most direct method involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. Two common, reliable strategies are presented: conversion to an acyl chloride and the use of modern peptide coupling reagents.

Strategy A: Acyl Chloride Formation and Subsequent Amination

This two-step approach is robust and cost-effective. The carboxylic acid is first converted to the highly reactive 3-methyl-2-furoyl chloride, which readily reacts with a wide range of amines.

Protocol 2: Preparation of 3-Methyl-2-furoyl Chloride Causality Note: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[8]

-

Reaction Setup: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 3-methyl-2-furoic acid (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Reaction: Fit the flask with a reflux condenser vented to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-methyl-2-furoyl chloride, often an oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation.

Protocol 3: Amidation using 3-Methyl-2-furoyl Chloride

-

Reaction Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere. Cool the solution in an ice bath.

-

Addition: Dissolve the crude 3-methyl-2-furoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup & Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Strategy B: Direct Amide Coupling

Modern coupling reagents offer a one-pot solution that avoids the handling of harsh reagents like thionyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly efficient.[1]

Caption: Workflow for EDC-mediated amide coupling.

Protocol 4: EDC/HOBt Mediated Amide Coupling

-

Reaction Setup: In a round-bottomed flask, dissolve 3-methyl-2-furoic acid (1.0 eq), the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and a suitable base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

-

Activation: Cool the mixture in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the synthesis of novel 3-methylfuran-2-carboxamides. By leveraging a reliable, scalable route to the key 3-methyl-2-furoic acid intermediate, researchers are well-equipped to generate diverse libraries for biological screening. The strategic placement of the 3-methyl group offers a clear path to modulating the pharmacological properties of the well-established furan-2-carboxamide scaffold. Future work should focus on the systematic exploration of the amine substituent (R-group) to build detailed SAR models for targets in oncology, infectious disease, and beyond, ultimately unlocking the full therapeutic potential of this promising compound class.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 84374-70-9|3-Methylfuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 7. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-Methylfuran-2-carbonyl Chloride: A Novel Covalent Probe for Advanced Proteomics Research

Abstract

In the dynamic landscape of proteomics, the development of novel chemical tools to interrogate protein structure, function, and interactions is of paramount importance. This guide introduces 3-Methylfuran-2-carbonyl chloride as a promising, yet underexplored, covalent probe for a range of applications in mass spectrometry-based proteomics. We will delve into its chemical properties, propose its utility as a versatile labeling reagent for protein quantification and as a covalent probe for identifying ligand-binding sites, and provide detailed, field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical proteomics toolkit.

Introduction: The Need for Novel Proteomic Probes

Quantitative proteomics has been revolutionized by the development of various labeling strategies, from metabolic incorporation of stable isotopes (SILAC) to chemical labeling with isobaric tags like TMT and iTRAQ.[1][2][3] These methods enable the relative quantification of thousands of proteins across multiple samples, providing invaluable insights into cellular processes, disease mechanisms, and drug action.[4][5] However, the high cost and complex synthesis of some commercial reagents can be a limiting factor.[2] Furthermore, the exploration of novel reactive moieties that can covalently modify proteins offers exciting possibilities for identifying and characterizing protein targets of small molecules, a critical step in drug discovery.[6][7]

This guide focuses on the potential of this compound, a commercially available acyl chloride-substituted furan compound, as a versatile tool in the proteomics arsenal.[8][9] Its unique structure, combining a reactive acyl chloride with a furan ring, suggests a dual functionality that can be exploited for both protein labeling and covalent targeting. The furan moiety itself is a "caged electrophile" that can be activated under specific conditions to form covalent bonds with nucleophilic amino acid residues, offering a layer of controllable reactivity.[10][11]

Physicochemical Properties and Handling of this compound

A thorough understanding of the chemical properties of a reagent is crucial for its successful application.

| Property | Value | Source |

| Molecular Formula | C6H5ClO2 | [12] |

| Molecular Weight | 144.55 g/mol | [12] |

| CAS Number | 22601-06-5 | [8] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | ≥90% (commercially available) | [8] |

Safety and Handling: this compound is classified as causing serious eye irritation.[12][13] As with all acyl chlorides, it is expected to be reactive towards nucleophiles, including water, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Store in a tightly sealed container in a cool, dry place.

Proposed Application I: A Cost-Effective Amine-Reactive Labeling Reagent for Quantitative Proteomics

The primary reactive site of this compound is the acyl chloride group. This functional group readily reacts with primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues, under mild basic conditions to form a stable amide bond. This reactivity is analogous to that of widely used amine-reactive labeling reagents.[16]

Workflow for this compound Labeling

The proposed workflow for using this compound as a labeling reagent for quantitative proteomics is outlined below. This protocol is designed for a typical bottom-up proteomics experiment.

Caption: Workflow for amine-reactive labeling using this compound.

Detailed Experimental Protocol

-

Protein Digestion:

-

Start with 100 µg of protein per sample.

-

Reduce disulfide bonds with 5 mM dithiothreitol (DTT) at 56 °C for 30 minutes.

-

Alkylate cysteine residues with 15 mM iodoacetamide in the dark at room temperature for 30 minutes.

-

Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37 °C.

-

-

Peptide Labeling:

-

Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge and dry under vacuum.

-

Reconstitute peptides in 50 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

-

Prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.

-

Add 5 µL of the labeling reagent stock solution to each peptide sample and incubate for 1 hour at room temperature.

-

Quench the reaction by adding 5 µL of 5% hydroxylamine for 15 minutes.

-

-

Sample Processing for Mass Spectrometry:

-

Combine the labeled samples.

-

Desalt the pooled sample using a C18 SPE cartridge.

-

Dry the sample and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Proposed Application II: A Covalent Probe for Target Identification and Validation

The furan moiety of this compound presents an intriguing opportunity for its use as a covalent probe. Furan can be oxidized under specific conditions to a reactive keto-enal intermediate, which can then be attacked by nucleophilic amino acid residues such as cysteine, lysine, or histidine, forming a stable covalent bond.[10][11] This "pro-reactive" nature allows for a degree of control over the covalent modification.

Mechanism of Furan-Based Covalent Modification

The proposed mechanism involves a two-step process: initial non-covalent binding of the molecule to a protein, followed by activation of the furan ring to induce covalent bond formation.

Caption: Proposed mechanism for furan-based covalent protein modification.

Competitive Chemoproteomics Workflow

A competitive chemoproteomics approach can be employed to identify the protein targets of a small molecule of interest.[7] In this workflow, a protein lysate is pre-incubated with the small molecule, and then the remaining available sites are labeled with a furan-based probe.

References

- 1. Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tandem Mass Tag Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 12. This compound | C6H5ClO2 | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. Peptide Labeling Reagents | AxisPharm [axispharm.com]

An In-Depth Technical Guide to 3-Methyl-2-Furoyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-methyl-2-furoyl chloride (CAS No. 22601-06-5), a reactive acyl chloride and a valuable heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, outlines a robust synthetic protocol, and explores its potential applications as a chemical intermediate.

Chemical Identity and Structural Elucidation

3-Methyl-2-furoyl chloride belongs to the family of acyl halides and is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The presence of the highly electrophilic acyl chloride group attached to the electron-rich furan ring, which is further substituted with a methyl group, defines its unique reactivity profile.

-

IUPAC Name: 3-methylfuran-2-carbonyl chloride

-

Synonyms: 3-Methyl-2-furancarbonyl chloride

-

CAS Number: 22601-06-5

-

Molecular Formula: C₆H₅ClO₂

-

Molecular Weight: 144.56 g/mol [1]

The core structure consists of a furan ring with a carbonyl chloride group at the 2-position and a methyl group at the 3-position. This substitution pattern influences the electronic distribution within the aromatic ring and the reactivity of the acyl chloride moiety.

Physical Properties: A Comparative Analysis

Experimental physical data for 3-methyl-2-furoyl chloride is not extensively reported in the literature. However, we can infer its probable characteristics by comparing them with its close structural isomers, 2-furoyl chloride and 3-furoyl chloride. This comparison provides a scientifically grounded estimation of its physical state, volatility, and other key properties.

| Property | 3-Methyl-2-Furoyl Chloride | 2-Furoyl Chloride (Isomer) | 3-Furoyl Chloride (Isomer) |

| CAS Number | 22601-06-5 | 527-69-5 | 26214-65-3[2] |

| Appearance | Data not available (Predicted: Colorless to yellow liquid or low-melting solid) | Clear yellow to brown liquid[3] | White, low-melting solid[2] |

| Melting Point | Data not available | -2 °C[3] | 25-30 °C[2] |

| Boiling Point | Data not available | 173-174 °C (at 760 mmHg)[4] | 62 °C (pressure not specified)[2] |

| Density | Data not available | 1.324 g/mL at 25 °C | 1.323 g/cm³ (Predicted)[2] |

| Refractive Index | Data not available | n20/D 1.531 | n20/D 1.501[2] |

The introduction of the methyl group is expected to slightly increase the molecular weight and boiling point compared to the unsubstituted analogs, while its effect on the melting point depends on crystal packing efficiency.

Chemical Reactivity and Stability

The chemistry of 3-methyl-2-furoyl chloride is dominated by the acyl chloride functional group.

-

Reactivity with Nucleophiles: As a highly reactive acylating agent, it readily undergoes nucleophilic acyl substitution. It reacts exothermically, and often violently, with water to hydrolyze back to the parent carboxylic acid (3-methyl-2-furoic acid) and hydrogen chloride (HCl) gas.[5][6] Similar reactions occur with alcohols to form esters, with amines to form amides, and with other nucleophiles. These reactions are fundamental to its utility in organic synthesis.

-

Stability: The compound is stable under anhydrous, inert conditions.[5] However, it is highly sensitive to moisture and should be handled and stored accordingly to prevent degradation.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines due to its high reactivity.[6]

-

Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[5]

Synthesis and Purification Protocol

3-Methyl-2-furoyl chloride is most reliably prepared from its corresponding carboxylic acid, 3-methyl-2-furoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, with thionyl chloride (SOCl₂) being the most common and effective reagent.

Workflow for Synthesis

Caption: Synthesis workflow for 3-methyl-2-furoyl chloride.

Step-by-Step Experimental Protocol

Causality: This protocol is based on the well-established conversion of 2-furoic acid to 2-furoyl chloride.[7][8] Thionyl chloride is chosen as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Step 1: Preparation of 3-Methyl-2-Furoic Acid (Precursor) A detailed, peer-reviewed procedure for this step is available in Organic Syntheses.[9] The process involves the saponification of methyl 3-methyl-2-furoate.[9]

Step 2: Conversion to 3-Methyl-2-Furoyl Chloride

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to be completely free of moisture.

-

Reaction:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3-methyl-2-furoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, approx. 2.0-3.0 eq). A solvent such as toluene or dichloromethane is optional but can help moderate the reaction.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

-

-

Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The remaining crude 3-methyl-2-furoyl chloride can then be purified by fractional distillation under high vacuum to yield the final product.

-

Self-Validation: The purity of the final product should be assessed by ¹H NMR and IR spectroscopy. The absence of a broad -OH peak in the IR spectrum and the carboxylic acid proton in the ¹H NMR spectrum indicates the complete conversion of the starting material.

Spectroscopic Analysis (Predicted)

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the range of 1750-1800 cm⁻¹ . This is a characteristic peak for acyl chlorides and is typically at a higher wavenumber than the corresponding carboxylic acid or ester.

-

C-O-C Stretch (Furan): A strong band around 1100-1250 cm⁻¹ .

-

C-H Stretch (Aromatic/Methyl): Peaks around 2900-3150 cm⁻¹ .

-

C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹ .

-

-

¹H NMR Spectroscopy:

-

Furan Protons: Two signals are expected for the protons on the furan ring. Based on data for methyl 3-methyl-2-furoate, the proton at the 5-position would appear downfield (~7.4 ppm) as a doublet, and the proton at the 4-position would appear more upfield (~6.2 ppm) as a doublet.[5]

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around 2.2-2.4 ppm .

-

Solvent: All spectra should be referenced to a known standard, such as tetramethylsilane (TMS) at 0.0 ppm.[11]

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The acyl chloride carbonyl carbon is expected to be highly deshielded, appearing significantly downfield in the range of 160-170 ppm .

-

Furan Carbons: Four distinct signals for the furan ring carbons are expected.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically 15-25 ppm .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A molecular ion peak would be observed at m/z 144. An (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-